molecular formula C16H14N2OS B5706015 N-1,3-benzothiazol-2-yl-2-(4-methylphenyl)acetamide

N-1,3-benzothiazol-2-yl-2-(4-methylphenyl)acetamide

Cat. No. B5706015
M. Wt: 282.4 g/mol
InChI Key: NFWSXQWSKKNVNL-UHFFFAOYSA-N
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Description

N-1,3-benzothiazol-2-yl-2-(4-methylphenyl)acetamide, also known as BTA, is a chemical compound that has been extensively studied for its potential use in scientific research. BTA is a heterocyclic compound that contains a benzothiazole ring and an acetamide group. Its unique structure makes it a promising candidate for a variety of applications, including as a fluorescent probe, a corrosion inhibitor, and as a potential therapeutic agent.

Mechanism of Action

N-1,3-benzothiazol-2-yl-2-(4-methylphenyl)acetamide binds selectively to metal ions through coordination of the nitrogen and sulfur atoms in the benzothiazole ring. This results in a change in the electronic structure of the compound, leading to a change in fluorescence intensity. In the case of corrosion inhibition, N-1,3-benzothiazol-2-yl-2-(4-methylphenyl)acetamide adsorbs onto the surface of the metal, forming a protective layer that prevents further corrosion.
Biochemical and Physiological Effects
N-1,3-benzothiazol-2-yl-2-(4-methylphenyl)acetamide has been shown to have a low toxicity profile in vitro and in vivo, making it a promising candidate for use in biological systems. However, its effects on biochemical and physiological processes are not well understood and require further investigation.

Advantages and Limitations for Lab Experiments

One major advantage of N-1,3-benzothiazol-2-yl-2-(4-methylphenyl)acetamide is its high selectivity for metal ions, making it a useful tool for the detection of these ions in complex biological and environmental samples. However, its fluorescence properties can be affected by factors such as pH and temperature, which can limit its use in certain applications.

Future Directions

There are several areas of future research that could be explored with N-1,3-benzothiazol-2-yl-2-(4-methylphenyl)acetamide. One potential application is as a therapeutic agent for the treatment of diseases such as Alzheimer's and Parkinson's, which are characterized by abnormal accumulation of metal ions in the brain. N-1,3-benzothiazol-2-yl-2-(4-methylphenyl)acetamide could also be used as a tool for studying the role of metal ions in biological processes, such as enzyme activity and signaling pathways. Additionally, further investigation into the corrosion inhibition properties of N-1,3-benzothiazol-2-yl-2-(4-methylphenyl)acetamide could lead to the development of more effective corrosion inhibitors for industrial applications.

Synthesis Methods

N-1,3-benzothiazol-2-yl-2-(4-methylphenyl)acetamide can be synthesized using a variety of methods, including condensation reactions, cyclization reactions, and N-acylation reactions. One common method involves the reaction of 2-aminobenzothiazole with 4-methylphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Scientific Research Applications

N-1,3-benzothiazol-2-yl-2-(4-methylphenyl)acetamide has been studied extensively for its potential use as a fluorescent probe for the detection of metal ions such as copper, zinc, and mercury. Its unique structure allows it to bind selectively to these metal ions, resulting in a change in fluorescence intensity that can be detected using spectroscopic techniques. N-1,3-benzothiazol-2-yl-2-(4-methylphenyl)acetamide has also been studied as a potential corrosion inhibitor for metals such as steel and aluminum.

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c1-11-6-8-12(9-7-11)10-15(19)18-16-17-13-4-2-3-5-14(13)20-16/h2-9H,10H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWSXQWSKKNVNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide

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